Exendin-4 -

Exendin-4

Catalog Number: EVT-13971060
CAS Number:
Molecular Formula: C186H286N50O62S
Molecular Weight: 4247 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Exendin-4 is a peptide that serves as a glucagon-like peptide-1 (GLP-1) analogue, primarily utilized in the management of type 2 diabetes mellitus. This compound is derived from the saliva of the Gila monster (Heloderma suspectum) and has been synthesized for therapeutic use in the form of exenatide, which is marketed under various brand names such as Byetta and Bydureon. Exendin-4 exhibits a longer half-life compared to natural GLP-1, thereby making it a more effective agent for controlling blood glucose levels through enhanced insulin secretion and reduced glucagon release .

Source

Exendin-4 is naturally occurring in the venom of the Gila monster, a species native to the southwestern United States and Mexico. The peptide was first characterized in the early 1990s, leading to its synthetic derivation for clinical applications .

Classification

Exendin-4 falls under the classification of peptide compounds and is recognized as a GLP-1 receptor agonist. It has received approval from regulatory bodies such as the U.S. Food and Drug Administration (FDA) in 2005 and the European Medicines Agency (EMA) in 2006 for its use in diabetes management .

Synthesis Analysis

Methods

The synthesis of exendin-4 involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is advantageous due to its compatibility with automated synthesizers.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids that are activated for coupling.
  2. Coupling Reactions: Each amino acid is added one at a time through coupling reactions, often employing coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate bond formation.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically greater than 95% .
Molecular Structure Analysis

Structure

Exendin-4 consists of 39 amino acids with a molecular formula of C184H282N50O60SC_{184}H_{282}N_{50}O_{60}S and a molecular weight of approximately 4187 Da . The structure features several key regions:

  • Helical Region: This region interacts with the N-terminal domain of the GLP-1 receptor.
  • C-terminal Extension: Enhances binding affinity through structural stabilization .

Data

The compound's CAS Registry Number is 141758-74-9, and it can be identified through various databases like PubChem and ChEMBL .

Chemical Reactions Analysis

Reactions

Exendin-4 primarily undergoes interactions with the GLP-1 receptor, leading to downstream signaling pathways that promote insulin secretion. The binding process involves conformational changes within the receptor that activate intracellular signaling cascades.

Technical Details

Upon binding:

  1. Receptor Activation: Exendin-4 binds to the extracellular domain of GLP-1 receptors.
  2. Signal Transduction: This interaction triggers G-protein coupled receptor signaling pathways, resulting in increased cyclic AMP levels and subsequent insulin release from pancreatic beta cells .
Mechanism of Action

Exendin-4 acts as an agonist at the GLP-1 receptor, mimicking the effects of endogenous GLP-1. Its mechanism includes:

  1. Stimulation of Insulin Secretion: In response to elevated blood glucose levels.
  2. Inhibition of Glucagon Release: Reducing hepatic glucose output.
  3. Slowing Gastric Emptying: Contributing to satiety and weight loss .

Data suggest that exendin-4 enhances beta-cell function over time, improving glycemic control in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Physical Properties

Exendin-4 appears as a white to off-white powder and is soluble in water. Its stability requires storage under desiccating conditions at low temperatures (typically -20°C) to maintain integrity over extended periods .

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in aqueous solutions but may require specific pH conditions for optimal stability.
  • Stability: More resistant to enzymatic degradation than native GLP-1 due to structural modifications during synthesis .
Applications

Exendin-4 is primarily used in clinical settings for:

  1. Diabetes Management: As an injectable medication for type 2 diabetes mellitus.
  2. Research Applications: Investigated for potential neuroprotective effects and impacts on cognitive function due to its ability to cross the blood-brain barrier in certain animal models .
  3. Potential Therapeutic Uses: Beyond diabetes, studies are exploring its effects on conditions like obesity and neurodegenerative diseases due to its role in insulin signaling pathways .
Molecular Mechanisms of Action

GLP-1 Receptor Agonism and Signaling Pathways

Exendin-4 is a 39-amino acid peptide originally isolated from Heloderma suspectum (Gila monster) venom. It shares 53% sequence homology with human glucagon-like peptide-1 (GLP-1) but exhibits superior metabolic stability due to resistance to dipeptidyl peptidase-4 (DPP-4) degradation [2] [7]. As a potent GLP-1 receptor (GLP-1R) agonist, Exendin-4 binds to this class B G protein-coupled receptor (GPCR), which is expressed in pancreatic β-cells, the central nervous system, cardiovascular tissues, and peripheral organs [1] [7].

Cyclic AMP (cAMP) Modulation via GLP-1R Activation

Exendin-4 activates GLP-1R, triggering conformational changes that facilitate Gαs-protein coupling. This stimulates adenylyl cyclase, elevating intracellular cAMP levels by 3- to 5-fold in β-cells [1] [7]. The cAMP surge activates two primary downstream effectors:

  • Protein Kinase A (PKA): Phosphorylates transcription factors (e.g., CREB) and ion channels.
  • Exchange Protein Activated by cAMP (Epac): Modulates Rap1 GTPase to regulate insulin vesicle docking [1] [3].

Table 1: Key Downstream Pathways Activated by Exendin-4-Induced cAMP Elevation

Effector PathwayBiological TargetFunctional Outcome
PKA-CREBCREB phosphorylationGene transcription for β-cell survival
Epac/Rap1Vesicle docking proteinsEnhanced insulin granule exocytosis
PI3K/AKTBcl-2, FoxO1Anti-apoptotic signaling
Wnt/β-cateninNeuroD1Insulin gene (Ins2) transcription [4]

Downstream Effects on Insulin Secretion and β-Cell Proliferation

Exendin-4 enhances glucose-dependent insulin secretion by closing K⁺-ATP channels and activating L-type Ca²⁺ channels, facilitating Ca²⁺-mediated insulin exocytosis [1] [3]. Beyond acute insulin release, it promotes β-cell proliferation and neogenesis via:

  • PI3K/Akt/mTORC1/S6K1 pathway: Upregulates cyclins and suppresses p27ᴷⁱᵖ¹, driving cell cycle progression [1] [3].
  • TLR4/NF-κB inhibition: Suppresses palmitate-induced oxidative stress (↓ROS) and caspase-3 activation, reducing β-cell apoptosis by 40–60% [3].
  • Wnt/β-catenin/NeuroD1 axis: Increases brain-derived insulin synthesis by enhancing Ins2 promoter binding [4].

These mechanisms restore functional β-cell mass in diabetic models, as evidenced by increased islet insulin content and improved glucose tolerance [3] [7].

Neurobiological Interactions

Inhibition of Hindbrain Orexigenic NPY Neurons via GABAergic Pathways

Exendin-4 crosses the blood-brain barrier (BBB) and binds GLP-1R in the nucleus tractus solitarius (NTS) and area postrema [4] [5]. It activates GABAergic interneurons that synapse onto neuropeptide Y (NPY)-producing neurons in the hindbrain. GABA release hyperpolarizes NPY neurons via GABAₐ receptors, reducing NPY secretion by >50% [4]. Since NPY is a potent orexigenic peptide, its suppression decreases appetite and promotes satiety. This pathway underpins Exendin-4’s weight-loss effects, with studies showing 15–20% reductions in food intake in diet-induced obese rodents [4] [6].

Crosstalk with Hypothalamic Feeding Regulation Circuits

Exendin-4 modulates hypothalamic nuclei critical for energy homeostasis:

  • Arcuate Nucleus (ARC): Enhances pro-opiomelanocortin (POMC) neuron activity while inhibiting agouti-related peptide (AgRP) neurons via presynaptic GABA release [6].
  • Ventromedial Hypothalamus (VMH): Activates SF1 neurons to increase sympathetic tone and energy expenditure [6].
  • Sirt1/FoxO-1 signaling: Upregulates adiponectin expression in adipocytes (3-fold increase), enhancing insulin sensitivity and fatty acid oxidation via AMPK activation [6].

Table 2: Neurobiological Targets of Exendin-4 in Appetite Regulation

Brain RegionNeuronal PopulationExendin-4 ActionMetabolic Outcome
Hindbrain/NTSNPY neuronsGABAergic inhibition ↓ NPY release↓ Appetite
ARCPOMC neuronsDirect activation ↑ α-MSH↑ Satiety
ARCAgRP neuronsPresynaptic inhibition ↓ AgRP↓ Hunger signaling
Adipose tissue-Sirt1/FoxO1-dependent ↑ adiponectin↑ Insulin sensitivity [6]

Additionally, Exendin-4 preserves BBB integrity after injury (e.g., subarachnoid hemorrhage) by suppressing MMP-9 via the AMPK/NF-κB pathway. This reduces Evans blue extravasation by 70% and attenuates neuroinflammation [5]. In diabetic encephalopathy, it mitigates tau hyperphosphorylation and cognitive impairment by enhancing brain insulin signaling through Wnt/β-catenin-dependent Ins2 transcription [4].

Properties

Product Name

Exendin-4

IUPAC Name

acetic acid;(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,6S)-5-[2-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[2-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]pyrrolidin-2-yl]-2-oxoacetyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenyloctan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-1-[[(4S)-4-amino-5-(1H-imidazol-5-yl)-2,3-dioxopentyl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C186H286N50O62S

Molecular Weight

4247 g/mol

InChI

InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(229-228-115(52-58-144(257)258)168(279)216-121(73-101-77-195-105-39-24-23-38-103(101)105)172(283)214-117(68-90(2)3)169(280)204-107(41-26-28-61-186)162(273)217-122(75-135(189)244)158(269)198-80-136(245)196-83-139(248)231-63-31-45-131(231)178(289)222-127(87-238)177(288)220-125(85-236)159(270)199-81-137(246)202-96(12)182(293)233-65-32-46-132(233)183(294)232-64-30-43-129(232)152(263)153(264)130-44-33-66-234(130)230-124(84-235)155(190)266)154(265)151(262)116(71-99-34-19-17-20-35-99)212-170(281)118(69-91(4)5)213-163(274)108(42-29-62-194-184(191)192)211-179(290)146(93(8)9)225-156(267)95(11)203-160(271)110(48-54-140(249)250)207-165(276)111(49-55-141(251)252)208-166(277)112(50-56-142(253)254)209-167(278)113(59-67-295-15)210-164(275)109(47-53-134(188)243)206-161(272)106(40-25-27-60-185)205-175(286)126(86-237)221-171(282)119(70-92(6)7)215-173(284)123(76-145(259)260)218-176(287)128(88-239)223-181(292)149(98(14)241)226-174(285)120(72-100-36-21-18-22-37-100)219-180(291)148(97(13)240)224-138(247)82-201-227-114(51-57-143(255)256)157(268)197-79-133(242)150(261)104(187)74-102-78-193-89-200-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,201,227-230,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,243)(H2,189,244)(H2,190,266)(H,193,200)(H,196,245)(H,197,268)(H,198,269)(H,199,270)(H,202,246)(H,203,271)(H,204,280)(H,205,286)(H,206,272)(H,207,276)(H,208,277)(H,209,278)(H,210,275)(H,211,290)(H,212,281)(H,213,274)(H,214,283)(H,215,284)(H,216,279)(H,217,273)(H,218,287)(H,219,291)(H,220,288)(H,221,282)(H,222,289)(H,223,292)(H,224,247)(H,225,267)(H,226,285)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95+,96+,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1

InChI Key

LZPSUOCMCYSLCB-KIRTWGQPSA-N

Canonical SMILES

CCC(C)C(C(=O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNNC(CCC(=O)O)C(=O)NCC(=O)C(=O)C(CC3=CN=CN3)N)NNC(CCC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)C(=O)C9CCCN9NC(CO)C(=O)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNN[C@@H](CCC(=O)O)C(=O)NCC(=O)C(=O)[C@H](CC3=CN=CN3)N)NN[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)C(=O)[C@@H]9CCCN9N[C@@H](CO)C(=O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.